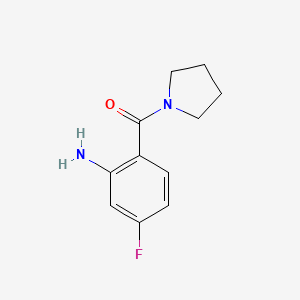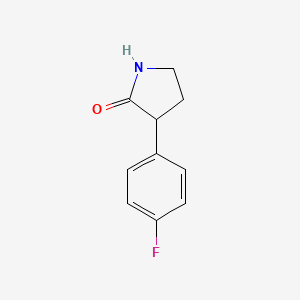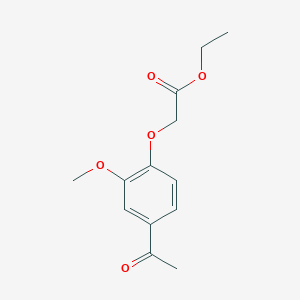
4-Aminomethyl-n-tert-butyl-2-fluoro-benzenesulfonamide
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
4-Aminomethyl-n-tert-butyl-2-fluoro-benzenesulfonamide is an organic compound that features a sulfonamide group, a fluorine atom, and an aminomethyl group attached to a benzene ring
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of 4-Aminomethyl-n-tert-butyl-2-fluoro-benzenesulfonamide typically involves multiple steps. One common method includes the following steps:
Nitration: The starting material, 2-fluorobenzenesulfonamide, undergoes nitration to introduce a nitro group.
Reduction: The nitro group is then reduced to an amino group using a reducing agent such as hydrogen gas in the presence of a palladium catalyst.
Aminomethylation: The amino group is further reacted with formaldehyde and a secondary amine to introduce the aminomethyl group.
tert-Butylation: Finally, the compound is tert-butylated using tert-butyl chloride in the presence of a base like sodium hydride.
Industrial Production Methods
Industrial production of this compound may involve similar steps but on a larger scale, with optimizations for yield and purity. Continuous flow reactors and automated systems may be employed to ensure consistent quality and efficiency.
Análisis De Reacciones Químicas
Types of Reactions
4-Aminomethyl-n-tert-butyl-2-fluoro-benzenesulfonamide can undergo various chemical reactions, including:
Oxidation: The aminomethyl group can be oxidized to form an imine or a nitrile.
Reduction: The sulfonamide group can be reduced to a thiol group under specific conditions.
Substitution: The fluorine atom can be substituted with other nucleophiles such as amines or thiols.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: Reducing agents like lithium aluminum hydride or sodium borohydride are often used.
Substitution: Nucleophilic substitution reactions typically require a strong base like sodium hydride or potassium tert-butoxide.
Major Products
Oxidation: Imine or nitrile derivatives.
Reduction: Thiol derivatives.
Substitution: Various substituted benzene derivatives depending on the nucleophile used.
Aplicaciones Científicas De Investigación
4-Aminomethyl-n-tert-butyl-2-fluoro-benzenesulfonamide has several applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Investigated for its potential as an enzyme inhibitor or a ligand for receptor studies.
Medicine: Explored for its potential therapeutic properties, including anti-inflammatory and antimicrobial activities.
Industry: Utilized in the development of new materials with specific properties, such as polymers and coatings.
Mecanismo De Acción
The mechanism of action of 4-Aminomethyl-n-tert-butyl-2-fluoro-benzenesulfonamide involves its interaction with specific molecular targets. The aminomethyl group can form hydrogen bonds with active sites of enzymes or receptors, while the sulfonamide group can interact with other functional groups through electrostatic interactions. These interactions can modulate the activity of the target molecules, leading to various biological effects.
Comparación Con Compuestos Similares
Similar Compounds
4-(aminomethyl)benzoic acid: Similar structure but lacks the fluorine atom and tert-butyl group.
4-(aminomethyl)-N-tert-butylbenzenesulfonamide: Similar structure but lacks the fluorine atom.
4-(aminomethyl)-2-fluorobenzenesulfonamide: Similar structure but lacks the tert-butyl group.
Uniqueness
4-Aminomethyl-n-tert-butyl-2-fluoro-benzenesulfonamide is unique due to the presence of both the fluorine atom and the tert-butyl group, which can significantly influence its chemical reactivity and biological activity. The fluorine atom can enhance the compound’s stability and lipophilicity, while the tert-butyl group can provide steric hindrance, affecting its interaction with molecular targets.
Propiedades
Fórmula molecular |
C11H17FN2O2S |
|---|---|
Peso molecular |
260.33 g/mol |
Nombre IUPAC |
4-(aminomethyl)-N-tert-butyl-2-fluorobenzenesulfonamide |
InChI |
InChI=1S/C11H17FN2O2S/c1-11(2,3)14-17(15,16)10-5-4-8(7-13)6-9(10)12/h4-6,14H,7,13H2,1-3H3 |
Clave InChI |
JGZHMLWFDFEYJA-UHFFFAOYSA-N |
SMILES canónico |
CC(C)(C)NS(=O)(=O)C1=C(C=C(C=C1)CN)F |
Origen del producto |
United States |
Synthesis routes and methods
Procedure details





Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.








![1-(5-Fluorobenzo[b]thiophen-2-yl)ethylamine](/img/structure/B8615961.png)


![5-chlorofuro[2,3-c]pyridin-3(2H)-one](/img/structure/B8615983.png)
![Methyl 2-amino-5H,6H,7H,8H-[1,2,4]triazolo[1,5-a]pyridine-7-carboxylate](/img/structure/B8615990.png)

